molecular formula C13H20BrN3O B10912159 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide

Cat. No.: B10912159
M. Wt: 314.22 g/mol
InChI Key: CWXPRRQHMDSMPA-UHFFFAOYSA-N
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Description

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE is a synthetic organic compound that features a brominated pyrazole ring and a cyclohexyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Amidation: The brominated pyrazole is reacted with cyclohexylamine and a suitable coupling agent (e.g., EDCI or DCC) to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the bromination and amidation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom on the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of the de-brominated pyrazole compound.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its brominated pyrazole ring makes it a versatile intermediate for further functionalization.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrazole ring, which is a common pharmacophore in drug design.

Medicine

In medicinal chemistry, 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The bromine atom and the cyclohexyl group could play roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.

    2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDINE: Contains a pyrimidine ring instead of a cyclohexyl group.

Uniqueness

The uniqueness of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE lies in its combination of a brominated pyrazole ring with a cyclohexyl group, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview should provide a comprehensive understanding of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-cyclohexylpropanamide

InChI

InChI=1S/C13H20BrN3O/c1-9-12(14)8-17(16-9)10(2)13(18)15-11-6-4-3-5-7-11/h8,10-11H,3-7H2,1-2H3,(H,15,18)

InChI Key

CWXPRRQHMDSMPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NC2CCCCC2

Origin of Product

United States

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